Iodocholesterol I-125
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30461-91-7 |
|---|---|
Molecular Formula |
C27H45IO |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(3S,8S,9S,10S,13R,14S,17R)-10-((125I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1/i28-2 |
InChI Key |
FIOAEFCJGZJUPW-HEDRMPLKSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C[125I])C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |
Synonyms |
19 Iodocholesterol 19-Iodocholesterol |
Origin of Product |
United States |
Radiochemical Synthesis Methodologies of 19 Iodocholesterol 125i
Precursor Chemistry and Synthetic Pathways from Cholesterol
The foundational structure of Iodocholesterol (B1628986) I-125 is derived directly from cholesterol (C₂₇H₄₆O) . The synthetic challenge lies in selectively functionalizing the C-19 methyl group, a non-activated position on the cholesterol molecule, to allow for the introduction of iodine. This typically requires converting the C-19 methyl group into a more reactive functional group, such as a hydroxyl or a tosylate, which can then be substituted with iodide.
One established pathway involves the creation of 19-hydroxycholesterol (B27325) as a key intermediate nih.gov. This can be achieved through methods like the photolytic oxidation of a cholesterol bromohydrin derivative using lead tetraacetate, followed by a reduction step nih.gov. Once 19-hydroxycholesterol is formed, its 3β-hydroxyl group is often protected, for instance by acetylation, to prevent side reactions in subsequent steps nih.gov. The crucial 19-hydroxyl group is then converted into a good leaving group, most commonly a toluene-p-sulfonate (tosylate), setting the stage for radioiodination mdpi.comumich.edu.
Early Synthetic Approaches and Advancements
Early pioneering work established a viable pathway for the synthesis of 19-iodocholesterol. A key approach involved the synthesis of cholest-5-ene-3β,19-diol 3-acetate 19-toluene-p-sulfonate from cholesterol derivatives umich.edu. This tosylated intermediate was then treated with sodium iodide to yield 19-iodocholesterol via nucleophilic substitution umich.edu. This foundational work was crucial for the development of radioiodinated cholesterol as an agent for adrenal gland imaging umich.eduumich.edu.
Another significant advancement was a new and improved synthesis that generated the principal intermediate, 19-hydroxycholesterol 3-acetate, in appreciable quantities nih.gov. This method utilized a photolysis reaction on the bromohydrin of cholesterol 3-acetate to create an epoxide, which was then reduced to the 19-hydroxy compound nih.gov. This approach also introduced single-step methods for converting the 19-hydroxy group to the 19-iodo group using reagents like carbodiimidonium methiodide or a combination of triphenylphosphine (B44618) and N-iodosuccinimide, with yields comparable to the two-step tosylate method nih.gov.
Specific Reaction Mechanisms for Radioiodination
Two primary reaction mechanisms are employed to introduce the Iodine-125 isotope onto the cholesterol backbone:
Nucleophilic Substitution: This is a fundamental method where a precursor with a good leaving group at the C-19 position is used. The most common precursor is 19-tosyloxycholesterol or its 3-acetate protected form mdpi.comumich.edu. The tosylate group is an excellent leaving group, and it is displaced by the radioactive iodide anion (¹²⁵I⁻) from a source like Sodium Iodide-125 (Na¹²⁵I). The reaction is typically carried out in a suitable organic solvent such as isopropanol (B130326) or acetone (B3395972) mdpi.comumich.edu.
Isotope Exchange: This mechanism involves the direct exchange of a non-radioactive iodine atom on a pre-synthesized 19-iodocholesterol molecule with a radioactive Iodine-125 atom. The reaction is performed by heating 19-iodocholesterol with Na¹²⁵I in a solvent like refluxing acetone or ethanol (B145695) umich.edu. This method is a direct and efficient way to radiolabel the compound without altering its fundamental chemical structure snmjournals.org.
Comparative Analysis of Radioiodination Techniques
The choice of radioiodination technique depends on factors such as the availability of the precursor, desired reaction speed, and required purity. Nucleophilic substitution on a tosylate precursor is a robust and well-established synthetic route. In contrast, isotope exchange offers a more direct path to the final radiolabeled product, provided that the non-radioactive 19-iodocholesterol is available.
Newer methods have been developed to streamline the process. For example, the direct conversion of a 19-hydroxy precursor to 19-iodocholesterol using reagents like triphenylphosphine/N-iodosuccinimide offers a more direct single-step substitution, avoiding the need to first prepare a tosylate nih.gov. The selection of the solvent is also critical; the use of isopropanol or acetone is favored over ethanol during substitution reactions to prevent the formation of significant impurities mdpi.com.
Interactive Table: Comparison of Synthesis Techniques for 19-Iodocholesterol
| Technique | Precursor | Key Reagents | Mechanism | Key Characteristics | Reference(s) |
|---|---|---|---|---|---|
| Tosylate Substitution | 19-Tosyloxycholesterol | Sodium Iodide (NaI) | Nucleophilic Substitution | Well-established, multi-step process. | umich.edu, mdpi.com |
| Isotope Exchange | 19-Iodocholesterol (non-radioactive) | Sodium Iodide-125 (Na¹²⁵I) | Isotope Exchange | Direct radiolabeling of the final compound. | umich.edu, snmjournals.org |
| Direct Hydroxyl Replacement | 19-Hydroxycholesterol | Triphenylphosphine/ N-Iodosuccinimide | Nucleophilic Substitution | Single-step conversion from hydroxy to iodo group. | nih.gov |
| Photolysis Route | Bromohydrin of Cholesterol Acetate (B1210297) | Pb(OAc)₄, Zn | Intermediate Formation | Inexpensive route to the key 19-hydroxy intermediate. | nih.gov |
Isotopic Labeling Strategies with Iodine-125
Labeling with Iodine-125 is a critical step in producing Iodocholesterol I-125 for research purposes. The strategies employed aim to efficiently incorporate the radionuclide while maintaining the chemical integrity of the cholesterol analog.
Isotope Exchange Reactions
Isotope exchange is a widely used and effective strategy for labeling 19-iodocholesterol with Iodine-125 umich.edusnmjournals.org. The process relies on the equilibrium reaction between the non-radioactive iodinated cholesterol and a source of radioactive iodide ions.
The synthesis is achieved by reacting 19-iodocholesterol with Na¹²⁵I in a suitable solvent system umich.edu. To ensure an efficient reaction, anhydrous conditions are often preferred, which can be achieved by removing water via azeotropic distillation with benzene (B151609) before adding the reactants snmjournals.org. The mixture is then typically heated under reflux in a solvent such as acetone to facilitate the exchange of the stable ¹²⁷I atom with the radioactive ¹²⁵I atom umich.edu.
Optimization of Labeling Yields and Radiochemical Purity
Achieving high labeling yields and ensuring high radiochemical purity are paramount for the utility of the final product. Optimization involves careful control of reaction conditions, such as temperature, reaction time, and solvent choice. One study reported achieving a 95% radiochemical yield within 30 minutes by conducting the reaction in a hydrothermal melt state at 150°C . Another method, starting from commercial cholesterol, reported a high chemical purity of 96% and a radiochemical purity of 99.9% osti.gov.
Post-synthesis purification is essential to remove unreacted radioactive iodide and any organic byproducts. Thin-layer chromatography (TLC) is a standard method to assess the purity of the final product and quantify any remaining free iodide, which should ideally be less than 5% snmjournals.org. For purification, column chromatography is frequently employed. Techniques such as dry column chromatography using silica (B1680970) gel have been noted as integral to obtaining both high yields and high purity of the final 19-iodocholesterol product nih.gov.
Interactive Table: Reported Yields and Purity of Iodocholesterol
| Synthesis Approach | Reported Radiochemical Yield | Reported Radiochemical Purity | Purification Method | Reference(s) |
|---|---|---|---|---|
| Isotope Exchange (Hydrothermal Melt) | 95% | >95% (after TLC) | Thin-Layer Chromatography (TLC) | |
| New Synthesis from Cholesterol | High Yield | 99.9% | Not specified | , osti.gov |
| Isotope Exchange (Refluxing Acetone) | Not specified | >97% | Thin-Layer Chromatography (TLC) | snmjournals.org |
| Improved Synthesis via Photolysis | Good Yields | High Purity | Dry Column Chromatography | nih.gov |
Characterization and Quality Control in Radiopharmaceutical Synthesis
The characterization and quality control of 19-Iodocholesterol-125I are paramount to ensure the purity and stability of the final radiopharmaceutical product. purdue.edu These procedures are essential for producing a safe and effective agent for medical use. purdue.edu
Analytical Techniques for Radiochemical Purity Assessment
Radiochemical purity is a critical parameter, defined as the percentage of the total radioactivity in the desired chemical form. purdue.edu Several analytical techniques are employed to assess the radiochemical purity of this compound.
Chromatographic Methods:
Thin-Layer Chromatography (TLC): TLC is a widely used, rapid, and straightforward method for determining radiochemical purity. nih.govresearchgate.netnih.gov It can effectively separate the labeled compound from impurities like free iodide. For instance, instant thin-layer chromatography (ITLC) with specific solvent systems can quickly quantify the amount of ionic iodide. nih.gov Different stationary phases like silica gel and various solvent systems, such as benzene-ethyl acetate, are utilized. umich.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative technique used for purity assessment. scispace.com It provides high-resolution separation of the desired compound from any radiochemical and chemical impurities.
Other Techniques:
Gamma Spectroscopy: This technique is used to ensure the absence of other contaminating radioisotopes.
Paper Chromatography: This method is also considered suitable for determining the different components in an I-125 bulk solution due to its simplicity. scispace.comresearchgate.net
A rapid, miniaturized chromatographic system has been developed for the quality control of iodinated radiopharmaceuticals, including 19-iodocholesterol. nih.govresearchgate.net This system utilizes specific chromatography strips and solvents for efficient analysis. nih.govresearchgate.net The table below outlines common analytical techniques and their applications in the quality control of this compound.
| Analytical Technique | Application | Key Findings/Purity Levels |
| Thin-Layer Chromatography (TLC) | Separation of 19-Iodocholesterol-125I from free iodide and other impurities. nih.gov | Can confirm minimal contamination by free iodide (<5%). Achieved radiochemical purity of 99.9%. osti.govosti.gov |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of radiochemical purity. scispace.com | Used to ensure high purity levels. |
| Paper Chromatography | Determination of different components in the I-125 solution. scispace.comresearchgate.net | A suitable and simple method for purity assessment. scispace.com |
| Gamma Spectroscopy | Detection of radionuclidic impurities. | Ensures <1% contamination by other iodine isotopes. |
Stability Considerations of the Radiolabeled Compound
The stability of 19-Iodocholesterol-125I is a critical factor that can be influenced by several factors, including temperature and radiation. osti.gov The inherent instability of the carbon-iodine bond can lead to the in vivo release of the radioisotope, which is an important consideration. mdpi.com
Studies have been conducted to evaluate the effects of temperature and gamma radiation on the stability of I-125 labeled 19-iodocholesterol. osti.gov These studies determined the decomposition rate constants at various temperatures to establish the shelf-life of the compound. osti.gov For example, decomposition rate constants were determined at 35, 50, and 75 degrees Celsius. osti.gov
The variability in chromatographic distribution of I-125 radioactivity has been noted, suggesting the instability of 19-iodocholesterol under certain analytical conditions. umich.edu This instability can also hinder the complete characterization of its metabolites. umich.edu
Factors affecting the stability of this compound are summarized below.
| Factor | Effect on Stability |
| Temperature | Increased temperatures accelerate decomposition. osti.gov |
| Gamma Radiation | Can induce decomposition of the compound. osti.gov |
| In Vivo Environment | The C-I bond can exhibit low stability in vivo, leading to deiodination. mdpi.com |
| Analytical Conditions | The compound may be unstable during certain chromatographic analyses. umich.edu |
Molecular and Cellular Mechanisms of 19 Iodocholesterol 125i Biodistribution
Investigating Cholesteryl Ester Metabolism and Trafficking
The metabolism and trafficking of iodocholesterol (B1628986) are intrinsically linked to the physiological pathways of native cholesterol and its esters. Research into esters of 19-iodocholesterol, such as the acetate (B1210297) and palmitate forms, has demonstrated that the specific esterified form of the molecule significantly influences its biodistribution. researchgate.net Unlike 19-Iodocholesterol I-125, these ester derivatives show minimal adrenal uptake when administered intravenously or subcutaneously. researchgate.net However, significant adrenal radioactivity is observed following oral administration, suggesting that hydrolysis of the esters in the gastrointestinal tract, followed by absorption and subsequent re-esterification, is a critical step for its ultimate adrenal accumulation. researchgate.net
Once in circulation, analysis of the esters present after injection of iodocholesteryl palmitate reveals a mixture of mono- and polyunsaturated esters. researchgate.net This finding points towards active in-vivo hydrolysis and re-esterification processes, although the precise anatomical sites of these biochemical transformations require further elucidation. researchgate.net Within the target cell, cholesterol analogs are handled similarly to native cholesterol. yu.ac.kr Exogenously supplied cholesterol is transported to the endoplasmic reticulum where it is esterified by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov This process converts the free cholesterol analog into a cholesteryl ester, which can then be stored within intracellular lipid droplets. nih.govnih.gov A key feature of iodocholesterol's utility as an imaging agent is that once esterified and stored within the adrenal cortex, it is not significantly metabolized further, leading to its retention and accumulation. yu.ac.kr
Mechanisms of Adrenal Cortical Uptake and Selectivity
The pronounced selectivity of Iodocholesterol I-125 for the adrenal cortex is a direct consequence of this organ's high demand for cholesterol, the essential precursor for steroid hormone synthesis. nih.govnih.gov The uptake mechanism is not passive diffusion but an active, receptor-mediated process that mirrors the adrenal gland's method for acquiring cholesterol from the bloodstream. yu.ac.kr The cholesterol analog is first incorporated into circulating lipoproteins, which then act as delivery vehicles to the adrenal cortical cells. yu.ac.krresearchgate.net The degree of iodocholesterol uptake correlates strongly with the functional status of the adrenal tissue, particularly its capacity for cortisol secretion, providing a quantitative measure of metabolic activity. nih.gov A derivative of 19-iodocholesterol, 6β-iodomethyl-19-norcholesterol (NP-59), was found to have significantly higher adrenal uptake, indicating that structural modifications can enhance the efficiency of this uptake and retention process. nih.govnih.gov
Role of Lipoprotein Receptors in Cellular Internalization
The cellular entry of lipoprotein-associated iodocholesterol is mediated by specific cell surface receptors. The Low-Density Lipoprotein (LDL) receptor is a primary mediator for the uptake of cholesterol and its analogs into adrenocortical cells. researchgate.net The general mechanism involves the binding of the LDL particle carrying the tracer to the LDL receptor (LDLR) on the cell surface, followed by internalization through clathrin-mediated endocytosis. frontiersin.org Once internalized, the vesicle matures into an early endosome where the acidic environment causes the LDL particle to dissociate from its receptor, allowing the receptor to be recycled back to the cell surface. frontiersin.org
Evidence also points to the involvement of High-Density Lipoproteins (HDL) in this process. Studies in rats using ¹²⁵I-cholesteryl oleate (B1233923), a derivative of a natural lipoprotein constituent, showed that its prior incorporation into HDL enhanced uptake by the adrenal gland. nih.gov This uptake was identified as a receptor-mediated process, as chemical modification (acetylation) of the HDL particle diminished its accumulation in the adrenal gland. nih.gov Other receptors from the LDLR superfamily, such as the LDL receptor-related protein 1 (LRP1), are also known to be involved in cholesterol homeostasis and the internalization of various lipoproteins, and may play a role. frontiersin.org Research on lipoprotein(a) has confirmed the critical role of the LDLR in hepatic clearance, showing that internalization is significantly reduced in LDLR-deficient hepatocytes and can be restored by overexpressing the receptor. plos.org This underscores the central function of lipoprotein receptors in the selective uptake of cholesterol and its analogs into metabolically active tissues.
Intracellular Processing and Esterification for Storage
Following receptor-mediated endocytosis, the internalized iodocholesterol undergoes a series of intracellular processing steps that lead to its long-term storage. After the lipoprotein carrier is degraded in the endosomal/lysosomal pathway, the iodocholesterol ester is likely hydrolyzed to free iodocholesterol. This free form is then transported to the endoplasmic reticulum. nih.gov
In the endoplasmic reticulum, the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) re-esterifies the free iodocholesterol. nih.gov This enzymatic reaction is crucial as it converts the molecule into a more hydrophobic form, iodocholesteryl ester, which is then shuttled for storage within cytoplasmic lipid droplets. nih.govnih.gov This process of esterification effectively traps the radiotracer inside the adrenocortical cell. yu.ac.kr Unlike native cholesterol, which would be mobilized from these droplets by cholesteryl ester hydrolase to serve as a substrate for steroidogenesis, the iodinated analog remains sequestered, as it is not readily metabolized by steroidogenic enzymes. yu.ac.krnih.gov This metabolic trapping is the fundamental principle that allows for the visualization of adrenal cortical tissue.
Comparative Analysis with Native Cholesterol Uptake
The uptake and processing of this compound closely mimic that of native cholesterol, but with a critical divergence that enables its use as a diagnostic tracer. Both molecules are transported through the bloodstream packaged within lipoproteins and are taken up into adrenal cortical cells via the same lipoprotein receptor systems, primarily the LDL receptor. yu.ac.kr
The major difference lies in their subsequent intracellular fate. Native cholesterol, once taken up and freed from its esterified storage form, is transported to the mitochondria to be converted into pregnenolone (B344588), the first step in the synthesis of all steroid hormones. nih.gov In contrast, iodocholesterol and its derivatives are recognized by the esterification machinery and stored in lipid droplets, but they are not effective substrates for the steroidogenic enzymes. yu.ac.kr This metabolic inertia leads to the progressive accumulation of the radiolabeled analog in tissues with active cholesterol uptake and storage mechanisms, like the adrenal cortex. yu.ac.kr Furthermore, studies with different esterified forms of iodocholesterol have shown varied biodistribution profiles compared to the unesterified molecule, highlighting a level of complexity in its handling that is not observed with native cholesterol. researchgate.net
Factors Influencing Biodistribution Patterns
The biodistribution of this compound is not uniform and can be influenced by a range of physiological and pathological factors. The underlying functional status of the adrenal gland is a primary determinant of tracer uptake. nih.gov For instance, in conditions like primary aldosteronism, the intensity of uptake can correlate with the underlying genetic drivers of the disease, such as KCNJ5 mutations, which are associated with higher cholesterol demand for hormone production. nih.gov The data below illustrates how semiquantitative parameters of tracer uptake can be used to predict the presence of such mutations.
Table 1: Predictive Value of NP-59 Uptake Parameters for KCNJ5 Mutation Status This table is based on data for the closely related tracer ¹³¹I-NP-59 and illustrates the principle of how uptake intensity correlates with underlying pathology.
| Parameter | Cutoff | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Accuracy |
|---|---|---|---|---|---|---|
| Adrenal to Liver Ratio (ALR) | >2.10 | 85% | 57% | 49% | 89% | 66% |
| Lesion to Contralateral Ratio (CON) | >1.95 | 45% | 93% | 75% | 78% | 77% |
Data sourced from Lu et al. (2021) nih.gov
Influence of Lipoproteins on Tracer Disposition
As lipophilic molecules, iodocholesterol and its esters rely on lipoproteins for transport within the aqueous environment of the blood. researchgate.net The type of lipoprotein with which the tracer associates and the stability of that association are critical factors governing its biodistribution and ultimate tissue uptake. nih.gov
Studies have shown that associating ¹²⁵I-cholesteryl oleate with HDL significantly increases its uptake into the adrenal glands of rats. nih.gov This effect was even more pronounced in animals with chemically lowered lipid levels, strongly suggesting that HDL particles can specifically target the adrenal glands for cholesterol delivery. nih.gov The nature of the association is also vital; ¹²⁵I-cholesteryl oleate, which integrates into the lipophilic core of the HDL particle, demonstrated effective adrenal accumulation. nih.gov In contrast, another compound that appeared to bind more loosely to the surface components of HDL did not show the same targeted uptake, suggesting that this surface binding may interfere with the normal receptor-mediated uptake process. nih.gov Therefore, the interaction between the radiolabeled cholesterol analog and circulating lipoproteins is a key determinant of its disposition and selective delivery to target tissues. nih.govresearchgate.net
Effects of Metabolic States on Organ Accumulation
The biodistribution and accumulation of 19-Iodocholesterol I-125 in specific organs are significantly influenced by the metabolic state of the organism, particularly the hormonal regulation of cholesterol uptake and steroidogenesis. The adrenal cortex, the primary target for this tracer, modulates its cholesterol acquisition in response to various physiological stimuli, most notably the Adrenocorticotropic hormone (ACTH).
Cholesterol is delivered to adrenocortical cells primarily by circulating low-density lipoproteins (LDL). yu.ac.kr The uptake is a receptor-mediated process involving LDL receptors on the cell surface. yu.ac.kr Studies on human fetal adrenal (HFA) tissue have demonstrated that LDL is the preferred lipoprotein as a source of cholesterol for steroidogenesis. nih.gov The uptake and degradation of [125I]iodo-LDL by HFA tissue in organ culture were found to be stimulated by the presence of ACTH in the culture medium. nih.gov In contrast, high-density lipoprotein (HDL) is not metabolized as efficiently by the human fetal adrenal, and its presence does not significantly increase steroid secretion rates above baseline levels. nih.gov
In metabolic states characterized by excess production of glucocorticoids, mineralocorticoids, or adrenal androgens, the uptake of cholesterol analogs like 19-iodocholesterol is enhanced. yu.ac.kr This enhanced uptake is facilitated by ACTH in the inner zones of the adrenal cortex (zona fasciculata and zona reticularis) and by the renin-angiotensin system in the outer zone (zona glomerulosa). yu.ac.kr The uptake of the tracer has been shown to be quantitatively related to the output of steroid hormones. yu.ac.kr
This physiological regulation is leveraged in diagnostic imaging. For instance, stimulation with cosyntropin (B549272) (an ACTH analog) has been shown to increase adrenal uptake of cholesterol tracers. In a study with normal human subjects, cosyntropin stimulation more than doubled the adrenal-to-liver uptake ratio compared to unstimulated subjects. Conversely, the administration of dexamethasone, a synthetic glucocorticoid, suppresses the body's natural production of ACTH. This leads to decreased uptake of the tracer in normal, ACTH-dependent adrenal tissue, a technique used to improve the differentiation between certain types of adrenal tumors and hyperplasia. nucmed-guide.appnih.gov
Table 1: Influence of Metabolic Modulators on Adrenal Tracer Uptake
| Metabolic Modulator | Mechanism of Action | Effect on Adrenal Uptake | Source |
|---|---|---|---|
| ACTH / Cosyntropin | Stimulates cholesterol uptake and steroidogenesis; stimulates degradation of LDL. yu.ac.krnih.gov | Increases tracer accumulation in adrenal tissue. nih.gov | yu.ac.krnih.gov |
| Dexamethasone | Suppresses endogenous ACTH secretion. nucmed-guide.appnih.gov | Decreases tracer uptake in normal, ACTH-dependent adrenal tissue. nucmed-guide.appnih.gov | nucmed-guide.appnih.gov |
In Vivo Deiodination and its Implications for Tracer Behavior
While 19-Iodocholesterol-125I was developed as a more stable alternative to earlier radioiodinated steroids, it is not completely immune to in vivo deiodination. umich.eduumich.edu This metabolic process involves the cleavage of the carbon-iodine bond, releasing the iodine radionuclide from the cholesterol molecule. nih.gov The stability of the C–I bond is a critical factor for the efficacy of any radioiodinated pharmaceutical, as its dissociation can compromise imaging quality and interpretation. nih.gov Generally, iodine attached to an sp3-hybridized carbon, as is the case in 19-iodocholesterol, is less stable than iodine bound to an sp2 carbon, such as in iodoarenes. nih.govmdpi.com
The primary implication of in vivo deiodination is the systemic release of free radioiodide (¹²⁵I⁻). nih.gov This free iodide behaves differently from the intact tracer and is actively taken up by tissues expressing the sodium-iodide symporter (NIS). nih.gov Consequently, unwanted radioactivity accumulates in non-target organs, most notably the thyroid gland, but also in the salivary glands and stomach. nih.gov This phenomenon is clearly observed in tissue distribution studies. For example, early studies in dogs administered radioiodinated cholesterol showed a high concentration of radioactivity in the thyroid, which is a direct reflection of the in vivo deiodination of the compound. umich.edu
The accumulation of radioactivity in non-target organs has significant implications for the tracer's behavior and utility:
Reduced Image Quality: The uptake of free ¹²⁵I⁻ by non-target tissues increases the background signal, which can obscure the view of the target tissue (the adrenal glands) and reduce the target-to-background ratio. nih.gov
Misinterpretation of Scans: High activity in the thyroid or other non-target tissues could potentially be misinterpreted if the phenomenon of deiodination is not considered.
Increased Non-Target Radiation Dose: The accumulation of the radionuclide in healthy tissues increases the radiation dose to these non-target organs. nih.gov
To mitigate the effects of thyroid uptake of free radioiodide, subjects are often pre-treated with a stable iodine solution, such as Lugol's solution or potassium iodide, to block the thyroid's uptake of the radioactive isotope. nih.govumich.edu Despite these measures, the inherent, albeit reduced, susceptibility of 19-iodocholesterol to deiodination remains a key characteristic of its in vivo behavior.
Table 2: Tissue Distribution of Radioactivity 48 Hours After Administration of Radioiodinated Cholesterol in Dogs
This table illustrates the high concentration in the adrenal cortex (target tissue) and significant accumulation in the thyroid, indicative of in vivo deiodination.
| Tissue | % of Dose per Gram of Tissue (Mean) |
|---|---|
| Adrenal Cortex | 1.550 |
| Liver | 0.045 |
| Spleen | 0.016 |
| Kidney | 0.021 |
| Thyroid* | 0.148 |
| Blood | 0.005 |
*Data from a dog pre-dosed with potassium iodide solution to block thyroid uptake; uptake was significantly higher in a dog not receiving the blocking agent. umich.edu Data adapted from Counsell, R. E., et al. (1970). umich.edu
Preclinical Research Applications and Methodologies
Animal Models for Studying Adrenal Function and Pathology
Animal models are instrumental in understanding the in vivo behavior of 125I-iodocholesterol, particularly its localization and retention in adrenal tissues, which is crucial for assessing adrenal function and pathology.
Canine models have been pivotal in demonstrating the selective uptake of radioiodinated cholesterol in the adrenal glands. Early studies in dogs showed that 125I-19-iodocholesterol selectively concentrates in the adrenal cortex. snmjournals.org Forty-eight hours after intravenous administration, the concentration of radioactivity in the adrenals of male dogs was found to be 30 times that in the liver and blood. umich.edu This high degree of localization allows for the visualization of the adrenal glands using imaging techniques. snmjournals.org
In normal dogs, the adrenal glands can be visualized as distinct areas of radioactivity between 7 to 10 days after injection of 131I-iodocholesterol, with uptake values ranging from 0.15% to 0.3% of the injected dose. nih.gov In canine models of pituitary-dependent hyperadrenocorticism, the adrenals become visible much earlier, typically at 3 to 5 days, and exhibit significantly higher uptake values, ranging from 0.38% to 2.2%. nih.gov Furthermore, studies in dogs with adrenal cortical hyperplasia induced by Metapyralone showed an increased uptake of 131I-19-iodocholesterol. snmjournals.orgnih.gov These findings highlight the utility of radioiodinated cholesterol in localizing and characterizing both normal and hyperfunctioning adrenal tissue in canine models.
Table 1: Adrenal Uptake of 131I-Iodocholesterol in Canine Models
Rodent models, particularly rats, have been extensively used to study the tissue distribution and retention of 125I-iodocholesterol and its esters. These studies have shown that the vehicle used for administration significantly impacts the biodistribution profile. umich.edu When administered in a Tween 80 vehicle, 125I-iodocholesteryl oleate (B1233923) (125I-ICO) demonstrated a nearly threefold greater preference for the adrenal cortex compared to 125I-iodocholesteryl palmitate (125I-ICP), with activity levels approaching those of free 125I-iodocholesterol. umich.edu In contrast, a myristate vehicle led to higher radioactivity levels in the lungs, suggesting precipitation of the compound upon administration. umich.edu
Following intravenous administration to rats, 19-[125I]cholesterol (125I-IC) is rapidly incorporated and transported in high-density lipoproteins (HDL). snmjournals.org Pre-incorporation of 125I-IC into HDL before administration resulted in a similar tissue distribution profile but with reduced radioactivity in the thyroid, suggesting that the lipoprotein carrier may protect against metabolic deiodination. snmjournals.org In rats pretreated to reduce circulating lipoprotein levels, a fourfold increase in adrenal uptake of 125I-IC-HDL was observed, supporting the role of HDL receptors in the adrenal uptake of cholesterol. snmjournals.org
Studies have also shown that in rats and mice, 85-95% of the radiolabel from 19-iodocholesterol is present in the esterified form within the adrenal glands. umich.edu
Localization Studies in Canine Models
In Vitro Cellular and Subcellular Studies
In vitro studies using cell cultures provide a controlled environment to investigate the cellular and subcellular mechanisms of 125I-iodocholesterol uptake, internalization, and localization.
Cellular uptake and internalization of radioiodinated cholesterol analogs have been studied in various cell lines. In MA-10 Leydig tumor cells, 125I-NP59 (a derivative of iodocholesterol) was shown to enter the cell independently of lipoproteins by binding to the plasma membrane and subsequently being internalized. snmjournals.org These assays typically involve incubating cells with the radiolabeled compound and then measuring the cell-associated radioactivity over time. Such studies have revealed that while both 125I-NP59 and 3H-cholesterol bind to the cell surface and are internalized, there are quantitative differences, with less 125I-NP59 radioactivity but more mass bound to the plasma membrane compared to 3H-cholesterol. snmjournals.org
Studies on the uptake of low-density lipoproteins (LDL) provide a model for understanding cholesterol uptake. For instance, the uptake of native and modified LDL has been studied in foam cells from atherosclerotic tissue using in vitro perfusion systems. nih.gov These studies utilize radioiodinated LDL to trace its accumulation within different cell types.
Subcellular fractionation techniques have been employed to determine the distribution of radioiodinated cholesterol within different cellular compartments. In studies using rat adrenals, it was found that after injection of 131I-19-iodocholesterol, the tracer is localized within various subcellular fractions. nih.gov Treatment with aminoglutethimide, an inhibitor of steroid synthesis, increased the amount of both 131I-19-iodocholesterol and 3H-cholesterol in the lipid fraction. nih.gov Conversely, ACTH treatment decreased the 3H-cholesterol content in the lipid layer but did not affect the 131I-19-iodocholesterol content, suggesting an impairment in the mobilization of the iodinated analog from lipid droplets. nih.gov This indicates that once internalized, 19-iodocholesterol is readily esterified and stored in lipid droplets, behaving similarly to cholesterol. umich.edusnmjournals.org
Cellular Uptake and Internalization Assays
Preclinical Imaging Modalities and Quantitative Analysis
Preclinical imaging with 125I-iodocholesterol and its analogs primarily involves nuclear medicine techniques that allow for the non-invasive visualization and quantification of the radiotracer's distribution in vivo. nih.gov
Single-Photon Emission Computed Tomography (SPECT) is a key imaging modality for gamma-emitting isotopes like I-125 and I-131. nih.gov Preclinical SPECT imaging enables the in vivo measurement of the biodistribution of novel compounds. In the context of 125I-iodocholesterol, SPECT allows for the visualization of the adrenal glands and the quantification of radiotracer uptake. journals.co.zanih.gov
Quantitative analysis of preclinical images is crucial for obtaining objective data. This can involve measuring the percentage of the injected dose per gram of tissue (%ID/g) in various organs, which is determined by sacrificing animals at different time points and measuring the radioactivity in dissected tissues using a well counter. snmjournals.orgsnmjournals.org For in vivo imaging, regions of interest (ROIs) are drawn around the target organs (e.g., adrenal glands) and background tissues on the images to calculate uptake ratios, such as the adrenal-to-liver ratio. snmjournals.org Semi-quantitative analysis, using scoring systems, has also been employed to measure norcholesterol uptake and differentiate between hypersecreting and nonhypersecreting adrenal adenomas. nih.gov
The integration of SPECT with high-resolution anatomical imaging modalities like Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) in the form of SPECT/CT or SPECT/MRI provides both functional and anatomical information, allowing for more precise localization and characterization of radiotracer uptake. nih.govntno.org
Table 2: Compound Names
Single Photon Emission Computed Tomography (SPECT) in Animal Imaging
Iodine-125 is a gamma-emitting isotope, which makes it suitable for imaging with Single Photon Emission Computed Tomography (SPECT). mdpi.com In preclinical settings, SPECT is a powerful, non-invasive technique used for the three-dimensional visualization and quantification of radiotracer distribution in animal models of human diseases. helsinki.fi While isotopes like Iodine-131 and Technetium-99m are also commonly used, Iodine-125 is frequently employed in research and preclinical studies to label molecules for the investigation of their pharmacokinetics, metabolism, and biodistribution. mdpi.com
The use of Iodocholesterol (B1628986) I-125 in conjunction with SPECT allows researchers to longitudinally monitor the function of the adrenal cortex. helsinki.fi By detecting the gamma photons emitted by the I-125 label, SPECT systems can map the accumulation of the tracer within the animal's body. When co-registered with anatomical imaging modalities like Computed Tomography (CT), SPECT/CT provides fused images that offer both functional and morphological information, allowing for precise localization of tracer uptake within specific tissues like the adrenal glands. helsinki.fi This methodology is invaluable for studying adrenal disorders and evaluating the efficacy of potential therapeutic interventions in a living organism over time.
Quantitative Assessment of Tracer Distribution in Tissues
A fundamental aspect of preclinical evaluation involves the quantitative assessment of the radiotracer's biodistribution. This is typically achieved by administering Iodocholesterol I-125 to laboratory animals, such as rats, and then measuring the radioactivity in various organs and tissues at different time points post-injection. snmjournals.orgnih.gov This process, often involving dissection and analysis with a gamma counter, provides precise data on the percentage of the injected dose that accumulates per gram of tissue (%ID/g).
Studies have demonstrated that following intravenous administration, 19-[¹²⁵I]iodocholesterol shows the highest concentration in the adrenal glands. snmjournals.org For instance, in one study, the adrenal uptake continued to rise over time, only beginning to decline at 96 hours post-injection. snmjournals.org There is a strong correlation between the concentration of iodocholesterol in adrenal tissue and the ability to visualize the gland in scintigraphic images. nih.gov This quantitative data is crucial for understanding the tracer's specificity and for determining the optimal time window for imaging.
Table 1: Tissue Distribution of 19-[¹²⁵I]Iodocholesterol in Rats Data represents the mean percentage of the injected dose per gram of tissue. This table is based on findings from studies investigating the biodistribution of radioiodinated cholesterol. snmjournals.org
| Tissue | 24 Hours | 48 Hours | 72 Hours | 96 Hours |
| Adrenals | 1.54 | 1.89 | 2.11 | 1.95 |
| Blood | 0.03 | 0.02 | 0.01 | 0.01 |
| Liver | 0.25 | 0.18 | 0.14 | 0.11 |
| Spleen | 0.08 | 0.07 | 0.06 | 0.05 |
| Kidney | 0.09 | 0.07 | 0.06 | 0.05 |
| Lungs | 0.08 | 0.06 | 0.05 | 0.04 |
| Heart | 0.03 | 0.02 | 0.02 | 0.01 |
| Muscle | 0.02 | 0.01 | 0.01 | 0.01 |
| Fat | 0.15 | 0.12 | 0.10 | 0.08 |
| Ovaries | 0.21 | 0.25 | 0.28 | 0.26 |
Comparative Preclinical Evaluation with Analogs and Derivatives
The development of radiopharmaceuticals is an iterative process involving the comparison of new agents against existing ones and the strategic modification of chemical structures to improve performance.
Comparison with 6β-Iodomethyl-19-norcholesterol (NP-59) in Animal Models
During the initial synthesis of 19-iodocholesterol, an impurity was identified which, upon investigation, proved to be a superior adrenal imaging agent. osti.gov This compound was 6β-Iodomethyl-19-norcholesterol, now commonly known as NP-59. osti.govwikipedia.org
Preclinical comparative studies in animal models, including rats and dogs, were conducted to evaluate the performance of NP-59 against the original 19-iodocholesterol. osti.gov The results were definitive:
Higher Adrenal Uptake: NP-59 demonstrated significantly higher accumulation in the adrenal glands. osti.govnih.gov Tissue distribution studies in rats showed that the 24-hour adrenal uptake of ¹³¹I-NP-59 was five times greater than that of ¹³¹I-19-iodocholesterol. mdpi.com
Improved Tissue Ratios: NP-59 exhibited superior adrenal-to-tissue ratios, meaning there was a higher contrast between the target organ (adrenal) and surrounding background tissues. osti.gov
Greater Stability: NP-59 is considered more stable than 19-iodocholesterol, showing less in-vivo deiodination. mdpi.comosti.gov
These findings established NP-59 as a remarkably improved tracer, leading to its widespread adoption for clinical adrenal scintigraphy. nih.gov
Table 2: Preclinical Comparison of Adrenal Uptake This table summarizes comparative findings from preclinical animal studies.
| Radiotracer | Relative Adrenal Uptake in Rats (24h) | Key Advantages |
| 19-Iodocholesterol | Baseline | First-generation adrenal imaging agent |
| NP-59 (6β-Iodomethyl-19-norcholesterol) | ~5x higher than 19-Iodocholesterol mdpi.com | Higher target uptake, improved image contrast, greater stability osti.gov |
Investigating Structural Modifications for Enhanced Targeting
The discovery that NP-59, a structural analog of 19-iodocholesterol, possessed superior imaging characteristics is a prime example of how structural modifications can enhance targeting. nih.gov NP-59, or 6β-Iodomethyl-19-norcholest-5(10)-en-3β-ol, is formed from a modification of the steroid scaffold of 19-iodocholesterol. osti.govnih.gov This alteration significantly improves its avidity for adrenal cortical cells.
Research into enhancing cholesterol-based tracers continues. The limitations associated with iodine isotopes for scintigraphy—such as relatively poor image resolution and radiation dose—have prompted investigations into other structural modifications. nih.gov A notable recent development has been the creation of a fluorinated analog of NP-59, termed FNP-59, for use with Positron Emission Tomography (PET). nih.govresearchgate.net This involves replacing the radioiodine atom with Fluorine-18, a positron emitter. The goal of this structural change is to combine the favorable biological targeting of the NP-59 molecule with the superior imaging characteristics of PET, such as higher resolution and sensitivity, potentially offering an improved non-invasive diagnostic tool for adrenal diseases. nih.govresearchgate.net
Theoretical Frameworks and Future Research Directions
Radiopharmaceutical Design Principles Based on Endogenous Biomolecules
The design of iodocholesterol (B1628986) I-125 exemplifies a key strategy in radiopharmaceutical development: the use of endogenous biomolecules as scaffolds. vub.be By starting with a molecule that has a known and specific biological function, researchers can create tracers that target particular tissues or metabolic pathways. Cholesterol, being a fundamental component of cell membranes and a precursor for steroid hormones, is an ideal candidate for targeting tissues with high cholesterol uptake or steroidogenic activity, such as the adrenal glands. mediso.com
Several principles guide the modification of endogenous molecules like cholesterol for radiolabeling:
Metabolic Stability: The bond between the radionuclide and the biomolecule must be stable enough to withstand in vivo metabolic processes until it reaches its target. nih.gov Premature dehalogenation of radioiodinated compounds, for instance, can lead to nonspecific uptake of free radioiodine in tissues like the thyroid and stomach, confounding imaging results. nih.gov
Favorable Pharmacokinetics: The resulting radiopharmaceutical should exhibit appropriate absorption, distribution, metabolism, and excretion (ADME) properties. This includes efficient delivery to the target tissue and clearance from non-target tissues to maximize the target-to-background ratio. researchgate.net
The selection of the radioisotope is also a critical design element. Iodine-125 is often used in preclinical research due to its relatively long half-life (59.4 days) and low-energy gamma emission, which are suitable for in vitro assays and animal studies. acs.orgmdpi.com
Advancements in Radiochemistry for Novel Tracer Development
The synthesis of radioiodinated compounds like iodocholesterol I-125 has benefited significantly from advancements in radiochemistry. acs.org Early methods often required harsh reaction conditions, such as high temperatures and strong oxidizing agents, which are incompatible with complex or sensitive biomolecules. nih.gov
Modern radioiodination techniques offer milder and more efficient alternatives:
Electrophilic Substitution: This remains a common strategy, where an electrophilic form of radioiodine is reacted with an activated aromatic or vinyl group on the precursor molecule. acs.orgnih.gov
Nucleophilic Substitution: This involves the displacement of a good leaving group (e.g., another halogen, a diazonium salt, or an organometallic group) by a nucleophilic radioiodide. nih.gov
Transition-Metal-Mediated Reactions: The use of catalysts, such as copper or nickel, has enabled the radioiodination of a wider range of precursors under milder conditions and with improved regioselectivity. acs.orgrsc.org For instance, copper-mediated reactions have been developed for the efficient iodination of arylboronic acids and esters. nih.gov
Prosthetic Groups: For molecules that are difficult to label directly, a small, easily radioiodinated molecule (a prosthetic group) can be synthesized and then conjugated to the target biomolecule. acs.org
These advancements have not only simplified the synthesis of existing radiotracers but have also opened the door to the development of novel tracers with improved properties. acs.org For example, ongoing research focuses on creating radioiodinated molecules with enhanced stability against in vivo deiodination. nih.gov
Emerging Preclinical Research Paradigms and Tools
The evaluation of radiotracers like this compound relies on a sophisticated array of preclinical research tools and paradigms. nih.gov Small animal imaging techniques, particularly single-photon emission computed tomography (SPECT), are central to these investigations. numberanalytics.com
Recent advancements in preclinical SPECT have significantly enhanced its capabilities:
Improved Resolution and Sensitivity: The development of high-resolution detectors, such as those made from cadmium zinc telluride (CZT), and advanced collimation techniques like multi-pinhole collimation, have pushed the spatial resolution of preclinical SPECT into the sub-millimeter range. nih.govmdpi.comnih.gov This allows for more detailed visualization of radiotracer distribution in small animal models.
Quantitative Imaging: Modern SPECT systems, coupled with sophisticated image reconstruction algorithms, enable accurate quantification of radiotracer uptake in different organs and tissues. nih.gov This quantitative data is essential for pharmacokinetic modeling and for comparing the performance of different radiotracers.
Multimodality Imaging: The integration of SPECT with other imaging modalities, such as computed tomography (CT) or magnetic resonance imaging (MRI), provides a more comprehensive understanding of the biological system being studied. mdpi.com SPECT/CT, for example, combines functional information from the radiotracer with anatomical information from the CT scan. mdpi.com
Beyond imaging, preclinical research paradigms often involve a multi-step validation process for new radiotracers. nih.gov This typically includes in vitro studies to assess receptor binding and cell uptake, as well as in vivo studies in animal models to evaluate biodistribution, pharmacokinetics, and target specificity. nih.gov
Unexplored Research Avenues and Methodological Improvements for 19-Iodocholesterol-125I
Despite its long history as a research tool, there remain several unexplored avenues and potential methodological improvements for 19-iodocholesterol-125I.
Unexplored Research Avenues:
Repurposing for New Targets: While traditionally used for adrenal imaging, the fundamental role of cholesterol in cell biology suggests that 19-iodocholesterol-125I could be explored as a tracer for other cholesterol-avid tissues or pathologies. This could include certain types of tumors that exhibit altered cholesterol metabolism or neurodegenerative diseases where cholesterol homeostasis is disrupted. acs.org
Theranostic Applications: The development of theranostic pairs, where a diagnostic isotope (like I-123 or I-124) is paired with a therapeutic isotope (like I-131 or an alpha-emitter like Astatine-211) on the same molecular scaffold, is a rapidly growing area of nuclear medicine. researchgate.net A cholesterol-based scaffold could be investigated for the targeted delivery of radiotherapy to adrenal tumors or other cholesterol-dependent cancers.
Probing Cholesterol Transport Mechanisms: Detailed studies using 19-iodocholesterol-125I in combination with genetic and pharmacological manipulations could provide further insights into the mechanisms of cholesterol transport and uptake in various cell types and tissues.
Methodological Improvements:
Synthesis Optimization: Further refinement of the synthesis of 19-iodocholesterol could lead to higher yields and purity, and potentially the development of more stereospecific synthetic routes. mdpi.com Exploring modern catalytic methods for radioiodination could also offer advantages over traditional approaches.
Development of Analogs with Improved Stability: Research into structural modifications of the cholesterol backbone could lead to analogs that are more resistant to in vivo deiodination, resulting in lower background signal and improved image quality. nih.gov
Advanced Imaging and Modeling: The application of advanced, quantitative SPECT imaging techniques and sophisticated pharmacokinetic modeling to studies with 19-iodocholesterol-125I could provide more precise and detailed information about its in vivo behavior. nih.govdiva-portal.org
The following table provides a summary of potential future research directions for 19-Iodocholesterol-125I:
| Research Area | Specific Focus | Potential Impact |
| New Applications | Imaging of non-adrenal, cholesterol-avid tumors | Expansion of diagnostic utility |
| Investigation of cholesterol metabolism in neurodegenerative diseases | New tools for studying brain disorders | |
| Development of a theranostic cholesterol-based platform | Targeted radiotherapy for adrenal and other cancers | |
| Methodological Improvements | Optimization of radiosynthesis using modern catalytic methods | Increased efficiency and accessibility of the tracer |
| Design of analogs with enhanced metabolic stability | Improved imaging characteristics and reduced off-target radiation | |
| Application of advanced quantitative imaging and kinetic modeling | More precise understanding of in vivo pharmacokinetics |
Q & A
Q. How should Iodocholesterol I-125 be handled to ensure safety and prevent contamination in laboratory settings?
this compound requires stringent safety protocols due to its volatility and potential thyroid uptake. Work should be conducted in sealed environments or fume hoods to minimize airborne exposure. Uncapped vials must be avoided, and surfaces should be monitored for contamination using Geiger-Müller counters. Personnel must wear double gloves, lab coats, and thyroid shields. Post-experiment, decontamination should follow ALARA principles (As Low As Reasonably Achievable) .
Q. What are the critical considerations for experimental design using this compound in receptor binding assays?
Key factors include:
- Stability of LDL preparations : Freshly prepared LDL is essential due to rapid oxidation and aggregation. Plan experiments to use material within 24–48 hours.
- Receptor specificity controls : Include competitive inhibition assays (e.g., excess unlabeled cholesterol) to confirm LDL receptor-mediated uptake.
- Radiolabeling efficiency : Verify I-125 incorporation rates via chromatography or autoradiography to ensure consistent tracer activity .
Q. How can adrenal scintigraphy protocols using this compound be optimized for adrenal gland imaging?
- Pre-imaging preparation : Administer Lugol’s solution to block thyroid uptake.
- Dexamethasone suppression : Use 1–2 mg/day for 3–7 days to suppress ACTH-driven uptake, enhancing tumor-specific signal (e.g., adrenal adenomas).
- Imaging timeline : Acquire scans at 48–72 hours post-injection to allow tracer accumulation. Compare results with MIBG (metaiodobenzylguanidine) for neuroendocrine tumor differentiation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound biodistribution data across experimental models (e.g., in vivo vs. ex vivo)?
- Normalization strategies : Express uptake as percentage injected dose per gram (%ID/g) adjusted for organ weight and blood pool activity.
- Kinetic modeling : Use compartmental models to account for tracer clearance rates and receptor saturation effects.
- Validation with autoradiography : Cross-verify whole-organ counts with high-resolution tissue section imaging to identify regional heterogeneity .
Q. What methodologies confirm the specificity of this compound uptake via LDL receptors in adrenocortical cells?
- Gene silencing/knockout models : Compare uptake in wild-type vs. LDLR⁻/⁻ (LDL receptor knockout) cells or tissues.
- Inhibitor studies : Co-administer receptor blockers (e.g., PCSK9 inhibitors) to modulate LDLR expression dynamically.
- Immunohistochemistry : Correlate tracer uptake intensity with LDLR density in adjacent tissue sections .
Q. How can this compound uptake levels be correlated with molecular markers (e.g., NIS, CD34) in mechanistic studies?
- Quantitative co-localization : Use dual-tracer autoradiography (e.g., I-125 with a fluorescent or technetium-labeled probe for CD34).
- Statistical correlation : Apply Pearson or Spearman analysis to link mean I-125 uptake (e.g., counts per minute) with immunohistochemical scores (e.g., Integrated Optical Density for NIS). Ensure sample sizes are sufficient for statistical power (n ≥ 10 per group) .
Data Interpretation and Publication Guidelines
Q. How should researchers document this compound methods to ensure reproducibility in publications?
- Detailed protocols : Include radiolabeling procedures (e.g., Chloramine-T vs. Iodogen methods), specific activity (MBq/μg), and purification steps.
- Supplemental data : Provide raw biodistribution tables, decay-corrected counts, and autoradiography images as supplementary files.
- Ethical compliance : Declare radiation safety approvals and dosimetry calculations in the methods section .
Q. What analytical approaches address variability in this compound uptake between preclinical models and human clinical data?
- Cross-species scaling : Adjust for differences in adrenal gland size and metabolic rates using allometric equations.
- Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., dexamethasone dosing variability).
- Machine learning : Train models on hybrid datasets (preclinical + clinical) to predict tracer behavior in untested scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
